4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method is the iodination of 4-chloro-1H-pyrrolo[2,3-c]pyridine using iodine and a suitable oxidizing agent . The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridines .
Scientific Research Applications
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antitumor and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in the development of new pharmaceuticals and chemical probes .
Properties
Molecular Formula |
C7H4ClIN2 |
---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H |
InChI Key |
LXLWLRSFDGSFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)I |
Origin of Product |
United States |
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